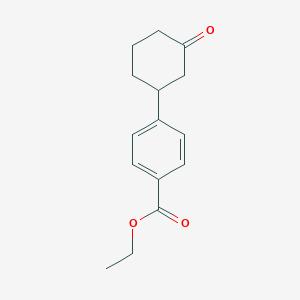

Ethyl 4-(3-oxocyclohexyl)benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic precursors to more complex structures. For instance, the synthesis of (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid was achieved through a Grignard reaction followed by a Wittig reaction and saponification, yielding the final product in 87% yield . Similarly, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate involved stereospecific oxidizing reagents and conditions to obtain various sensitive systems .

Molecular Structure Analysis

Structural characterization techniques such as FT-IR, NMR, and density functional method studies are commonly used to determine the molecular structure of synthesized compounds. For example, 2-(Cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate was characterized using elemental analysis, FT-IR, and NMR, with theoretical calculations supporting the experimental data . Crystallography was used to determine the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing intramolecular and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For instance, the presence of ester groups in these molecules suggests they could undergo hydrolysis, transesterification, or other ester-related reactions. The cyclohexyl and benzopyran rings in these compounds may also undergo various ring-opening or ring-closure reactions depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the introduction of bulky alkyloxy substituents on the benzodioxan ring of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates significantly increased their anti-juvenile hormone activity . The stability of these compounds can vary, as seen in the comparison of the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate to its isomer .

Wissenschaftliche Forschungsanwendungen

Novel Thrombin-Receptor Antagonist and Derivative Synthesis

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a synthesized derivative in a study, acted as a novel thrombin-receptor antagonist. This study led to the synthesis of further derivatives for biological screening, demonstrating its potential in developing new therapeutic compounds (郭瓊文, 2006).

Antiplatelet Activity

Another study identified ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as a non-peptide protease-activated receptor 4 (PAR4) antagonist. Its derivatives were synthesized and evaluated for anti-PAR4 activity, aiding the development of novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

X-ray Crystallography Studies

The compound ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was characterized through X-ray crystallography. Its structure was determined, providing insights into its molecular interactions and potential applications (I. Manolov et al., 2012).

Flavor Synthesis under Microwave Irradiation

In a study focusing on flavor synthesis, ethyl benzoate was directly synthesized under normal pressure and microwave irradiation. This showcased its application in flavoring industries and the effectiveness of alternative synthesis methods (Chen Liu-ping, 2008).

Novel Anti-Juvenile Hormone Agents

Research on ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) revealed its potential as a partial juvenile hormone (JH) antagonist, impacting the metamorphosis process in insects. This discovery could lead to new approaches in pest control and insect biology studies (E. Kuwano et al., 2008).

Isolation from Scutellaria barbata

Ethyl 4-hydroxy-3,5-dimethoxy-benzoate, isolated from Scutellaria barbata, was studied for its structure through spectroscopic analyses. This compound's isolation from the genus Scutellaria highlights its potential in ethnobotanical research (Tie-shan Wang et al., 2011).

Education in Synthetic Methodology

Ethyl benzoate was used as a model in the teaching of synthetic methodology in organic chemistry laboratory courses, demonstrating its educational value in chemistry teaching and learning (Miao Chen et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 4-(3-oxocyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h6-9,13H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZQEZKXAYCLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466954 | |

| Record name | Ethyl 4-(3-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-oxocyclohexyl)benzoate | |

CAS RN |

131379-22-1 | |

| Record name | Ethyl 4-(3-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)